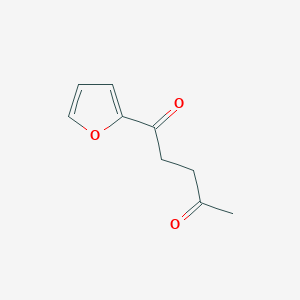
1-(Furan-2-yl)pentane-1,4-dione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(Furan-2-yl)pentane-1,4-dione, focusing on six unique applications:
Antibacterial Agents
1-(Furan-2-yl)pentane-1,4-dione has shown potential in the development of new antibacterial agents. Furan derivatives are known for their antibacterial properties, and this compound can be used to synthesize novel antibacterial drugs that target both gram-positive and gram-negative bacteria . This is particularly important in the fight against antibiotic-resistant bacterial strains.
Anticancer Research
This compound is also significant in anticancer research. Furan derivatives have been studied for their cytotoxic effects on various cancer cell lines. 1-(Furan-2-yl)pentane-1,4-dione can be used to develop new anticancer agents that may inhibit the growth of cancer cells or induce apoptosis . This application is crucial for advancing cancer treatment options.
Organic Synthesis
In organic chemistry, 1-(Furan-2-yl)pentane-1,4-dione is valuable as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing pharmaceuticals, agrochemicals, and other organic compounds .
Pharmacological Studies
The compound is used in pharmacological studies to explore its potential therapeutic effects. Researchers investigate its bioactivity, pharmacokinetics, and pharmacodynamics to understand how it interacts with biological systems. This research can lead to the development of new drugs with improved efficacy and safety profiles .
Material Science
1-(Furan-2-yl)pentane-1,4-dione is also explored in material science for the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties, making them suitable for various industrial applications .
Environmental Chemistry
In environmental chemistry, this compound can be used to develop new methods for detecting and removing pollutants. Its chemical properties allow it to interact with various environmental contaminants, making it useful in the design of sensors and remediation technologies .
Mecanismo De Acción
Target of Action
It is known that this compound is a metabolite of the species bombus terrestris (bumblebee), and has been found in the hindgut, hemolymph, and brain of this species .
Mode of Action
It is an aromatic ketone , and ketones in general can react with various biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding and van der Waals interactions.
Result of Action
As a metabolite found in the bumblebee species Bombus terrestris, it may play a role in the normal physiological functions of these organisms .
Propiedades
IUPAC Name |
1-(furan-2-yl)pentane-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)4-5-8(11)9-3-2-6-12-9/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPORCYUDRXENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372436 | |
| Record name | 1-(2-furyl)-1,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)pentane-1,4-dione | |
CAS RN |
52786-29-5 | |
| Record name | 1-(2-furyl)-1,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




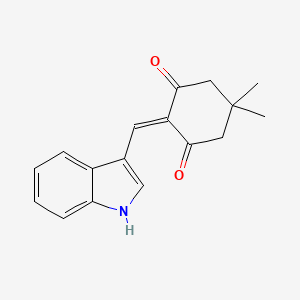
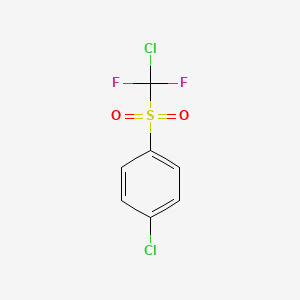

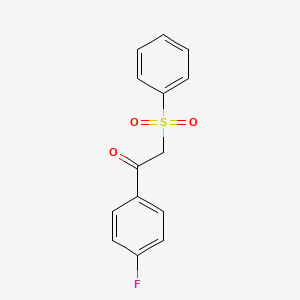
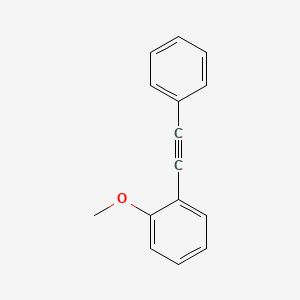
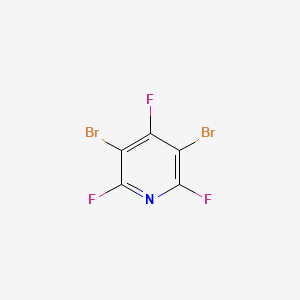
![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)





